molecular formula C13H10N4O3 B12698631 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- CAS No. 93770-60-6

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)-

Cat. No.: B12698631
CAS No.: 93770-60-6
M. Wt: 270.24 g/mol
InChI Key: ZISDBXVKQJALNK-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Common synthetic routes include:

Industrial production methods often employ these synthetic routes, with a focus on optimizing reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions with receptors and enzymes . This stabilization enhances the compound’s binding affinity and efficacy in various biological processes.

Comparison with Similar Compounds

1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- lies in its specific structural features, which contribute to its diverse applications and reactivity.

Properties

CAS No.

93770-60-6

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-[5-(5-phenylfuran-2-yl)tetrazol-1-yl]acetic acid

InChI

InChI=1S/C13H10N4O3/c18-12(19)8-17-13(14-15-16-17)11-7-6-10(20-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)

InChI Key

ZISDBXVKQJALNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O

Origin of Product

United States

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